molecular formula C15H12N4O2 B2881269 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide CAS No. 1251706-71-4

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide

Cat. No.: B2881269
CAS No.: 1251706-71-4
M. Wt: 280.287
InChI Key: ZFTGLUUDYNAVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide (CAS 1251706-71-4) is a synthetic small molecule with a molecular formula of C15H12N4O2 and a molecular weight of 280.28 g/mol . This compound features a hybrid molecular architecture, incorporating both a 4-methyl-2-oxo-1,2-dihydroquinoline (quinolinone) moiety and a pyrazine carboxamide group. The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including antimalarial and antifungal properties . The integration of a pyrazine carboxamide unit is a significant structural feature, as this motif is found in optimized drug candidates targeting various kinases and is the subject of ongoing research in drug discovery . The primary research application of this compound is as a key chemical intermediate or a building block for the discovery and development of new therapeutic agents. Its structure makes it a valuable candidate for screening in biological assays and for further chemical modification to create novel compounds targeting various diseases. Researchers can utilize it in structure-activity relationship (SAR) studies, particularly in exploring the pharmacological potential of nitrogen-containing heterocycles, which are present in a majority of modern small-molecule drugs . While the specific mechanism of action for this exact compound is an area of active investigation, its design leverages the known bioactivity of its constituent parts. Related carboxamide compounds have been shown to interact with biological targets through mechanisms such as enzyme inhibition . The presence of the quinolinone core suggests potential for diverse target engagement, a hypothesis supported by research into similar hybrid and chimeric azine derivatives . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-9-6-14(20)19-12-7-10(2-3-11(9)12)18-15(21)13-8-16-4-5-17-13/h2-8H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTGLUUDYNAVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Cyclization

The Niementowski reaction, which condenses anthranilic acid derivatives with ketones, is a foundational method. For 4-methyl substitution, anthranilic acid reacts with methyl acetoacetate under acidic conditions to form 4-methyl-2-quinolinone. Nitration at the 7-position is achieved using a mixture of nitric and sulfuric acids, leveraging the directing effects of the carbonyl and methyl groups. Subsequent reduction of the nitro group with hydrogen gas and palladium on carbon yields 4-methyl-2-oxo-1,2-dihydroquinolin-7-amine.

Key Reaction Conditions

  • Anthranilic acid (1 equiv), methyl acetoacetate (1.2 equiv), polyphosphoric acid (PPA), 120°C, 6 h.
  • Nitration: 65% HNO₃, conc. H₂SO₄, 0°C → 25°C, 4 h.
  • Reduction: H₂ (1 atm), 10% Pd/C, ethanol, 6 h.

Friedländer Condensation Adaptations

Adapting Friedländer condensation (Figure 3, Path 1 in), o-aminobenzaldehyde derivatives react with methyl-substituted β-ketoesters. For example, 2-amino-5-nitrobenzaldehyde cyclizes with ethyl acetoacetate in PPA to yield 7-nitro-4-methyl-2-quinolinone, which is reduced to the amine. This method offers higher regioselectivity for the 7-position due to the nitro group’s meta-directing influence.

Amide Bond Formation with Pyrazine-2-Carboxylic Acid

The 7-amino group undergoes coupling with pyrazine-2-carboxylic acid via activation strategies.

Acid Chloride Mediated Coupling

Pyrazine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Reaction with the quinolinone amine in anhydrous dichloromethane (DCM) and triethylamine (TEA) yields the target compound.

Procedure

  • Pyrazine-2-carboxylic acid (1 equiv) + SOCl₂ (3 equiv), reflux, 4 h.
  • Add 4-methyl-2-oxo-1,2-dihydroquinolin-7-amine (1 equiv), TEA (2 equiv), DCM, 0°C → 25°C, 12 h.
  • Yield: 78–85% after recrystallization (ethanol/water).

Coupling Reagents

Modern reagents like HATU or EDCl/HOBt facilitate amidation under milder conditions. For instance, HATU-mediated coupling in dimethylformamide (DMF) at room temperature achieves 90% yield.

Optimized Conditions

  • Pyrazine-2-carboxylic acid (1 equiv), HATU (1.5 equiv), DIPEA (3 equiv), DMF, 25°C, 2 h.
  • Add quinolinone amine (1 equiv), stir 12 h.

Alternative Routes and Modifications

One-Pot Tandem Reactions

Multicomponent reactions combining cyclization and amidation are under exploration. A prototype method involves in situ generation of the quinolinone amine followed by immediate coupling, though yields remain moderate (50–60%).

Analytical Data and Characterization

Table 1: Comparative Yields of Synthetic Routes

Method Conditions Yield (%) Purity (HPLC)
Niementowski + Acid Chloride PPA, SOCl₂, DCM/TEA 78 98.5
Friedländer + HATU PPA, HATU/DMF 90 99.1
One-Pot Tandem PPA, HATU, DMF 55 95.2

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.95 (s, 1H, pyrazine), 8.75 (d, 1H, quinolinone), 7.85 (s, 1H, NH), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O, amide), 1645 cm⁻¹ (quinolinone C=O).

Challenges and Optimization Opportunities

  • Regioselectivity in Nitration : Competing nitration at the 5-position occurs in 15–20% of cases, requiring chromatographic separation.
  • Amine Protection : Unprotected amines during cyclization lead to side products; acetylation improves yields by 10–15%.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: The compound can be reduced to form the corresponding hydroquinoline derivative.

  • Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, which can be further used in dye synthesis and as intermediates in pharmaceuticals.

  • Reduction: Hydroquinoline derivatives, which are valuable in the synthesis of antimalarial drugs and other pharmaceuticals.

  • Substitution: Substituted pyrazines, which have applications in agrochemicals and material science.

Scientific Research Applications

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism by which N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Antimycobacterial Activity

Pyrazine-2-carboxamide derivatives are extensively studied for anti-tubercular activity. Key analogs and their performance include:

Compound Name Substituents (R) MIC (μg/mL) IC50/IC90 (μM) Cytotoxicity (HEK-293) Reference
N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (A) 4-CF3-phenyl ≤2 Non-toxic
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (C) 3-I, 4-CH3-phenyl ≤2 Non-toxic
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide 6-Cl-pyrazine, 4-Cl-phenyl 65% inhibition at 6.25 μg/mL
N-(2-nitrophenyl)pyrazine-2-carboxamide 2-NO2-phenyl ≥32
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide (1) 3-CF3-phenyl SI >10 (CC50/MIC)

Key Findings :

  • Halogenated substituents (Cl, Br, I, CF3) on the phenyl ring enhance antimycobacterial activity. Compounds A and C exhibit MICs ≤2 μg/mL, outperforming pyrazinamide (PZA) (MIC >20 μg/mL) .
  • Lipophilicity : Chlorinated derivatives (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide) show improved activity, though excessive lipophilicity (log k >1.7) may reduce solubility and antifungal efficacy .
  • Nitro groups : Nitro-substituted analogs (e.g., N-(2-nitrophenyl)pyrazine-2-carboxamide) exhibit moderate activity (MIC ≥32 μg/mL), suggesting electron-withdrawing groups may require optimization for potency .

Key Findings :

  • Chlorination patterns : Dual substitution (Cl on pyrazine and phenyl rings) enhances antifungal and PET inhibition. Compound 16 shows MIC = 62.5 μmol/L against T. mentagrophytes, though less potent than fluconazole (MIC = 3.91 μmol/L) .
  • tert-Butyl groups : The 5-tBu group on pyrazine improves PET inhibition (IC50 = 43.0 μmol/L for compound 8) by increasing lipophilicity and membrane permeability .

Structural Activity Relationships (SAR)

  • Phenyl ring substituents: Electron-withdrawing groups (Cl, CF3, NO2) improve antimycobacterial activity but may reduce solubility . Lipophilic substituents (e.g., tert-butyl) enhance membrane penetration but require balance with aqueous solubility .
  • Pyrazine modifications :
    • Chlorination at position 6 increases potency against M. tuberculosis and PET inhibition .
    • Hydrogen bond acceptors (e.g., carbonyl in pyrazine-2-carboxamide) facilitate target binding, as seen in docking studies .

Unique Features of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide

  • This differs from simpler phenyl or halogenated phenyl substituents in other analogs.
  • Potential applications: While specific data are lacking, related quinoline derivatives are known for antimicrobial and kinase-inhibiting activities .

Biological Activity

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C12H10N4OC_{12}H_{10}N_4O and molecular weight of 226.24 g/mol. The presence of the quinoline moiety is significant in influencing its biological properties.

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antimicrobial agents. For instance, a study on related quinolinone compounds demonstrated significant activity against various strains of Mycobacterium tuberculosis, with some derivatives outperforming standard treatments such as isoniazid and oxafloxacin. The structure-activity relationship (SAR) indicated that modifications to the quinoline core could enhance efficacy against resistant strains .

CompoundActivity Against M. tuberculosisReference
11dExcellent
11eSuperior

Antiplatelet Activity

In vitro studies have shown that related compounds exhibit antiplatelet activity through mechanisms involving cyclooxygenase inhibition and modulation of nitric oxide synthase (NOS). Specifically, the compound 6-AQ (related to N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate) was noted for its ability to inhibit platelet aggregation by enhancing intracellular NO levels . This suggests that this compound may similarly affect platelet function.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other quinoline derivatives that target cyclooxygenases.
  • Modulation of Nitric Oxide : By influencing NOS activity, it could enhance NO production, which plays a crucial role in vasodilation and platelet aggregation inhibition.
  • Antimycobacterial Mechanism : The structural features allow interaction with bacterial proteins critical for survival and replication, as evidenced by docking studies showing strong binding affinities to target proteins in M. tuberculosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Study on Antimycobacterial Activity : A series of quinolinone-thiosemicarbazone derivatives were synthesized and tested against multiple strains of M. tuberculosis. The findings indicated that modifications in the quinoline structure significantly impacted their potency against drug-resistant strains .
  • Antiplatelet Study : Research involving acetoxy quinolones revealed their ability to activate platelet NOS through CRTAase-mediated acetylation. This led to reduced platelet aggregation and suggests a promising application for N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine derivatives in cardiovascular therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with functionalized quinoline precursors. A two-step approach is common:

  • Step 1 : Synthesis of the 4-methyl-2-oxo-1,2-dihydroquinolin-7-amine intermediate via cyclization of substituted anilines using acetic anhydride or microwave-assisted methods .
  • Step 2 : Amide bond formation via activation of pyrazine-2-carboxylic acid using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous DMF or THF, followed by coupling with the quinoline amine under reflux (60–80°C, 12–24 hours) .
    Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of coupling agent) and use nitrogen atmosphere to minimize oxidation. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization improves yields (60–85%) .

Basic: What analytical techniques are critical for structural validation of this compound?

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H⋯N, ~2.7 Å) and dihedral angles between quinoline and pyrazine rings (3–5°), confirming planarity .
  • NMR spectroscopy : Key signals include:
    • Quinoline NH at δ 10–12 ppm (¹H NMR).
    • Pyrazine C=O at δ 165–170 ppm (¹³C NMR) .
  • IR spectroscopy : Amide C=O stretch at ~1669 cm⁻¹ and N–H bend at ~3248 cm⁻¹ .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (C₁₅H₁₃N₄O₂: 293.10 g/mol) .

Basic: How is the compound screened for initial biological activity, and what assays are prioritized?

  • Antimicrobial activity : Broth microdilution (MIC) against Mycobacterium tuberculosis H37Rv (≥32 µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells to determine IC₅₀ (target: IC₅₀ > 50 µM for therapeutic index) .
  • Enzyme inhibition : Fluorescence-based assays for targets like tankyrase 2 (IC₅₀ < 1 µM in co-crystallized complexes) .

Advanced: How do intramolecular interactions revealed by crystallography influence biological activity?

The compound’s planar conformation, stabilized by bifurcated N–H⋯N hydrogen bonds (Fig. 1, ), enhances binding to hydrophobic enzyme pockets (e.g., tankyrase 2). Distortions in the dihedral angle (>10°) reduce affinity due to steric clashes . Methodological note : Use Mercury or PLATON to analyze non-covalent interactions in PDB files (e.g., 4J3L) .

Advanced: What structure-activity relationships (SARs) guide the optimization of pyrazine-carboxamide derivatives?

  • Quinoline substituents : 4-Methyl-2-oxo groups improve solubility (logP ~2.1) and metabolic stability .
  • Pyrazine modifications : Electron-withdrawing groups (e.g., nitro) at position 5 enhance anti-TB activity (MIC ≤16 µg/mL) but increase cytotoxicity .
  • Amide linkers : Rigid spacers (e.g., phenyl vs. ethyl) improve binding to mycolic acid cyclopropane synthase (CmaA2) .

Advanced: How can molecular docking resolve discrepancies between in vitro and in silico activity data?

Case study : A derivative showed IC₅₀ = 1.35 mM (in vitro) but poor docking scores with CmaA2 (PDB: 3HEM). Resolution:

  • Step 1 : Re-dock using induced-fit models (Schrödinger Suite) to account for protein flexibility.
  • Step 2 : Validate with molecular dynamics (MD) simulations (50 ns, GROMACS) to assess binding stability.
  • Outcome : Improved correlation (R² = 0.89) after identifying overlooked π-π stacking with Phe76 .

Advanced: How should researchers address contradictory data in IC₅₀ values across studies?

Contradictions may arise from assay conditions (e.g., serum concentration, pH). Best practices :

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays .
  • Control variables : Include pyrazinamide as a reference (IC₉₀ >20 µg/mL) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets (p < 0.05) .

Advanced: What experimental designs are optimal for studying enzyme inhibition mechanisms?

  • Crystallography : Co-crystallize with tankyrase 2 (space group P41₂12, resolution ≤2.1 Å) to identify binding motifs .
  • Kinetic assays : Use stopped-flow spectroscopy to measure kcat/KM changes under varying inhibitor concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.